An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-Pip-OH)
An In-Depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (Boc-Pip-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid, commonly abbreviated as Boc-Pip-OH, is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry.[1] As a derivative of L-pipecolic acid, the six-membered ring homolog of proline, Boc-Pip-OH imparts unique conformational constraints on peptides and peptidomimetics.[2] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and sequential chemical transformations, making it an invaluable reagent in solid-phase peptide synthesis (SPPS), drug discovery, and the development of novel therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Boc-Pip-OH.
Chemical Structure and Properties
Boc-Pip-OH is characterized by a piperidine ring with a carboxylic acid at the 2-position and a Boc protecting group on the nitrogen atom. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in chiral synthesis.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid |
| Synonyms | (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, N-Boc-L-pipecolinic acid |
| CAS Number | 26250-84-0 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O[3] |
| InChI | 1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1[3] |
| InChI Key | JQAOHGMPAAWWQO-QMMMGPOBSA-N[3] |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white crystalline powder.[4] |
| Melting Point | 122-126 °C (lit.)[5] |
| Optical Activity | [α]²³/D -63.2° (c = 1 in acetic acid)[3] |
| Solubility | Insoluble in water; soluble in chloroform, methanol, and other common organic solvents for SPPS.[4] |
| Purity | Typically ≥98% |
Experimental Protocols
Synthesis of Boc-Pip-OH from L-Pipecolic Acid
A general and widely used method for the N-Boc protection of amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-Pipecolic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water (or other suitable solvent systems)
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve L-pipecolic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
To this solution, add a slight excess (1.1 to 1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with a cold 5% citric acid solution or dilute HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude Boc-Pip-OH, which can be further purified by recrystallization.
Purification by Recrystallization
Crude Boc-Pip-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Procedure:
-
Dissolve the crude Boc-Pip-OH in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Analytical Characterization
¹H and ¹³C NMR Spectroscopy: The structure and purity of Boc-Pip-OH can be confirmed by ¹H and ¹³C NMR spectroscopy. While specific peak assignments can vary slightly based on the solvent used, representative data can be found in the literature.
High-Performance Liquid Chromatography (HPLC): The purity of Boc-Pip-OH is typically assessed by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).[6]
-
Detection: UV at 210-220 nm.[6]
Applications in Peptide Synthesis
Boc-Pip-OH is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of Boc-protected amino acids to a growing peptide chain on a solid support.
Boc-SPPS Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Boc-Pip-OH 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
